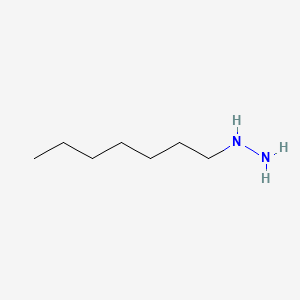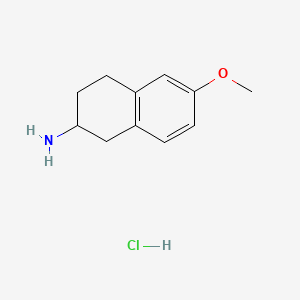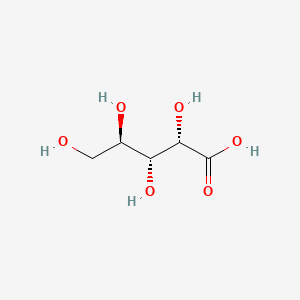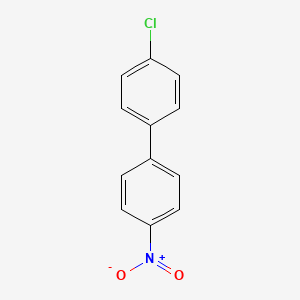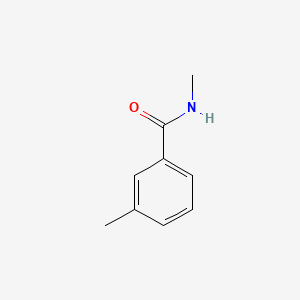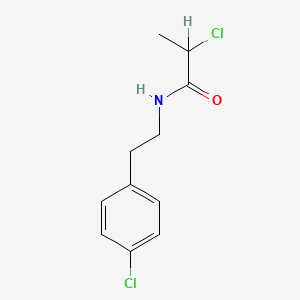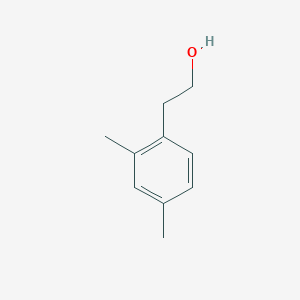
2-(2,4-Dimethylphenyl)ethanol
概要
説明
2-(2,4-Dimethylphenyl)ethanol is a chemical compound with the molecular formula C10H14O and a molecular weight of 150.22 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 25 bonds. There are 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .科学的研究の応用
1. Molecular Complex Formation
2-(2,4-Dimethylphenyl)ethanol is involved in the formation of molecular complexes with alcohols. X-ray crystallography studies have demonstrated the structural details of such complexes, highlighting their potential in understanding molecular interactions and crystal engineering (Toda, Tanaka, & Mak, 1985).
2. Crystal Structure Analysis
Research on crystal structures of molecular complexes involving this compound has provided insights into the hydrogen-bonded adducts and their layer-type architectures. These findings are crucial for the development of new materials and for understanding the structural basis of molecular interactions (Toda, Tanaka, & Mak, 1983).
3. Synthetic Chemistry
In synthetic chemistry, this compound plays a role in the facile synthesis of hydroxy- and aminoindoles. These compounds are significant in pharmaceutical and agrochemical research, demonstrating the chemical versatility and applicative potential of this compound (Tanaka, Yasuo, Aizawa, & Torii, 1989).
4. Spectroscopic Applications
This compound has been studied in the context of molecular absorption spectrometry, particularly in gas chromatography as a detector for alcohols. Such applications underscore its importance in analytical chemistry for the detection and analysis of various compounds (Sanz-Vicente, Cabredo, & Galbán, 1999).
5. Inclusion Complex Studies
Research on hydroxy inclusion complexes involving this compound provides insights into host-guest interactions. These studies are important for understanding molecular recognition and encapsulation, which have implications in drug delivery and molecular sensing technologies (Shin, Toda, & Jhon, 1987).
Safety and Hazards
作用機序
Target of Action
It’s structurally similar to ethanol, which primarily targets gaba receptors and glycine receptors
Mode of Action
It’s known that similar compounds like ethanol interact with their targets (gaba and glycine receptors) to mediate sedative effects . More research is required to determine the specific interactions of 2-(2,4-Dimethylphenyl)ethanol with its targets.
Biochemical Pathways
Ethanol, a structurally similar compound, is known to be involved in various metabolic pathways
Result of Action
It’s known that ethanol can cause transient changes to many physiological responses in different organ systems
Action Environment
It’s known that saccharomyces cerevisiae can be used as a biocatalyst for the synthesis of similar compounds in a green approach . This suggests that the action of this compound could potentially be influenced by environmental factors such as the presence of certain microorganisms and solvents.
特性
IUPAC Name |
2-(2,4-dimethylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8-3-4-10(5-6-11)9(2)7-8/h3-4,7,11H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFNQKYHIUVLSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289589 | |
| Record name | 2-(2,4-Dimethylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6597-59-7 | |
| Record name | NSC62108 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,4-Dimethylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Propanediamine, N-[3-(isodecyloxy)propyl]-](/img/structure/B1606534.png)
![2-[2-(2-Fluoroethoxy)ethoxy]ethanol](/img/structure/B1606535.png)

